molecular formula C22H15NO3 B5822070 N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide

N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide

Katalognummer B5822070
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: ZZBJJTAGAVBYHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide, also known as BDB, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic benefits. BDB belongs to the class of benzamide derivatives and is structurally similar to other psychoactive compounds such as MDMA and MDA.

Wirkmechanismus

N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide acts as a monoamine releaser, which means that it increases the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased sociability, and heightened empathy. N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide also acts as a mild serotonin receptor agonist, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide increases heart rate and blood pressure, which may be a concern for individuals with cardiovascular issues. N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has also been shown to increase body temperature, which may lead to dehydration and other adverse effects. Additionally, N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has been shown to have neurotoxic effects on serotonin-producing neurons, which may limit its therapeutic potential.

Vorteile Und Einschränkungen Für Laborexperimente

N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide also has a similar mechanism of action to other psychoactive compounds, which allows for comparisons to be made between different compounds. However, N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has limitations as well. Its neurotoxic effects on serotonin-producing neurons may limit its therapeutic potential, and its effects on cardiovascular function may make it unsuitable for some experimental designs.

Zukünftige Richtungen

There are several future directions for research on N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide. One direction is to study its potential therapeutic effects in the treatment of depression, anxiety, and PTSD. Another direction is to investigate its potential neuroprotective effects and to develop safer analogs of N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide that may have fewer adverse effects. Additionally, further research is needed to better understand the mechanisms of action of N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide and its effects on various physiological systems.

Synthesemethoden

The synthesis of N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with phenylacetylene in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide.

Wissenschaftliche Forschungsanwendungen

N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has been studied extensively for its potential therapeutic benefits in the treatment of several mental health disorders. Studies have shown that N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has a similar mechanism of action to MDMA and MDA, which are known to increase the levels of serotonin, dopamine, and norepinephrine in the brain. N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has been shown to have similar effects, which may make it a promising candidate for the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(2-phenylethynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO3/c24-22(23-19-12-13-20-21(14-19)26-15-25-20)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-14H,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBJJTAGAVBYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C#CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.